molecular formula C8H6BrCl2NO2S B14305854 N-(2-Bromo-2,2-dichloroethylidene)benzenesulfonamide CAS No. 119200-29-2

N-(2-Bromo-2,2-dichloroethylidene)benzenesulfonamide

Cat. No.: B14305854
CAS No.: 119200-29-2
M. Wt: 331.01 g/mol
InChI Key: FOWWOOZTMYEYLL-UHFFFAOYSA-N
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Description

N-(2-Bromo-2,2-dichloroethylidene)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-2,2-dichloroethylidene)benzenesulfonamide typically involves the reaction of N,N-Dichloroarenesulfonamides with 1-Bromo-1,2-dichloroethene . The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-2,2-dichloroethylidene)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, cyanide ions, and amines.

    Elimination Reactions: Strong bases like potassium tert-butoxide are often used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while elimination reactions can produce alkenes.

Scientific Research Applications

N-(2-Bromo-2,2-dichloroethylidene)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Bromo-2,2-dichloroethylidene)benzenesulfonamide involves its interaction with specific molecular targets. The presence of halogen atoms and the sulfonamide group allows it to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. Detailed studies on its molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)-4-methoxybenzenesulfonamide
  • N-(phenyl)-4-methoxybenzenesulfonamide
  • N-(4-methoxyphenyl)-4-methoxybenzenesulfonamide
  • N-(4-chlorophenyl)-4-methoxybenzenesulfonamide

Uniqueness

N-(2-Bromo-2,2-dichloroethylidene)benzenesulfonamide is unique due to the presence of both bromine and chlorine atoms in its structure, which can significantly influence its reactivity and biological activity. This dual halogenation is less common in similar compounds, making it a valuable subject for further research and application development .

Properties

CAS No.

119200-29-2

Molecular Formula

C8H6BrCl2NO2S

Molecular Weight

331.01 g/mol

IUPAC Name

N-(2-bromo-2,2-dichloroethylidene)benzenesulfonamide

InChI

InChI=1S/C8H6BrCl2NO2S/c9-8(10,11)6-12-15(13,14)7-4-2-1-3-5-7/h1-6H

InChI Key

FOWWOOZTMYEYLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=CC(Cl)(Cl)Br

Origin of Product

United States

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